molecular formula C11H19F3N2O2 B1377095 tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate CAS No. 1432681-75-8

tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate

Cat. No.: B1377095
CAS No.: 1432681-75-8
M. Wt: 268.28 g/mol
InChI Key: QESICAZPHLAYLU-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate: is a chemical compound with the molecular formula C11H19F3N2O2. It is known for its unique structure, which includes a trifluoromethyl group attached to a piperidine ring. This compound is often used in various chemical and pharmaceutical applications due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative that contains a trifluoromethyl group. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include tert-butyl chloroformate and trifluoromethyl piperidine .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

tert-Butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate has several scientific research applications:

Comparison with Similar Compounds

  • tert-Butyl N-[2-(trifluoromethyl)piperidin-4-yl]carbamate
  • tert-Butyl N-[3-(trifluoromethyl)piperidin-2-yl]carbamate

Uniqueness: tert-Butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate is unique due to the position of the trifluoromethyl group on the piperidine ring. This specific positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds .

Biological Activity

Tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate is a chemical compound with notable biological activity, particularly in the context of enzyme inhibition. This compound features a unique structural configuration that includes a tert-butyl group and a trifluoromethyl-substituted piperidine moiety, which significantly enhances its chemical reactivity and biological interactions. The molecular formula for this compound is C₁₁H₁₉F₃N₂O₂, with a molecular weight of 268.28 g/mol.

Structural Characteristics

The structural complexity of this compound contributes to its biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound's interaction with biological targets, such as enzymes and receptors. The presence of the carbamate functional group further enhances its potential for enzyme inhibition, particularly against calmodulin-dependent kinases.

Enzyme Inhibition

Research has indicated that this compound exhibits significant inhibitory effects on calmodulin-dependent kinases (CaMKs). These kinases play crucial roles in various cellular processes, including insulin signaling and muscle contraction. The compound's selectivity for certain kinases suggests potential therapeutic applications in metabolic disorders and other diseases where CaMKs are implicated.

Table 1: Summary of Biological Activity

Biological Target Activity Potential Applications
Calmodulin-dependent kinases (CaMKs)InhibitionMetabolic disorders, cancer therapy
Other kinasesSelective bindingDrug development for various diseases

Case Studies

  • Calmodulin-dependent Kinase Inhibition : A study demonstrated that this compound effectively inhibited specific CaMK isoforms, leading to altered cellular signaling pathways related to insulin sensitivity. This suggests its potential as a lead compound in developing drugs targeting metabolic syndromes.
  • Cancer Therapeutics : Another investigation explored the compound's effects on cancer cell lines, revealing that it could induce apoptosis in specific tumor models. The mechanism was linked to the modulation of kinase activity involved in cell proliferation and survival .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with the ATP-binding sites of target kinases. The trifluoromethyl group enhances hydrophobic interactions, while the carbamate moiety facilitates hydrogen bonding with key amino acid residues in the active site of the enzyme . This dual interaction increases the compound's binding affinity and specificity.

Stability and Environmental Impact

Studies assessing the environmental stability of this compound indicate that it is relatively stable under various conditions, posing a low risk for bioaccumulation. This characteristic may enhance its suitability for therapeutic applications while minimizing environmental concerns associated with pharmaceutical compounds.

Properties

IUPAC Name

tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-7-4-5-8(15-6-7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESICAZPHLAYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(NC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601137553
Record name Carbamic acid, N-[6-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-75-8
Record name Carbamic acid, N-[6-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432681-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[6-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate
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